![molecular formula C20H28ClN3O6S B4173040 ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4173040.png)
ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate
Description
Synthesis Analysis
The synthesis of complex piperazine derivatives often involves multi-step reactions, including the incorporation of sulfonyl and carbonyl groups into the piperazine framework. For instance, compounds with structural similarities have been synthesized through reactions involving N-acyl and N-sulfonyl groups, showing the importance of these groups in modifying piperazine derivatives' reactivity and physical properties (Golub & Becker, 2015). Furthermore, carbonylation reactions catalyzed by transition metals have been used to introduce carbonyl groups adjacent to nitrogen atoms in piperazines, highlighting a method that could be relevant to the synthesis of the target compound (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is significantly influenced by the nature of substituents, which can affect the compound's conformation and, consequently, its chemical and biological properties. Karolak-Wojciechowska et al. (2003) discussed the structure and conformation of similar molecules, highlighting how different substituents impact the molecule's spatial arrangement (Karolak-Wojciechowska et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives, including those with sulfonyl and carbonyl functional groups, can be diverse. For instance, the presence of N-sulfonyl groups can influence the compound's reactivity towards electrophilic substitution reactions, as demonstrated by electrochemical studies (Golub & Becker, 2015).
properties
IUPAC Name |
ethyl 4-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O6S/c1-3-30-20(26)23-12-10-22(11-13-23)19(25)15-6-8-24(9-7-15)31(27,28)16-4-5-18(29-2)17(21)14-16/h4-5,14-15H,3,6-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHENYPISYWPYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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